

Preclinical Profile of BMS-303141: A Potent ATP-Citrate Lyase Inhibitor

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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY). ACLY is a crucial enzyme in cellular metabolism, responsible for the synthesis of cytosolic acetyl-CoA, a fundamental building block for de novo lipogenesis and a key substrate for histone acetylation. By targeting ACLY, **BMS-303141** represents a compelling therapeutic strategy for various pathologies, including metabolic diseases and cancer. This document provides a comprehensive overview of the preclinical research findings for **BMS-303141**, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these seminal studies.

Core Mechanism of Action

BMS-303141 exerts its biological effects through the specific inhibition of ATP-citrate lyase. ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is essential for the biosynthesis of fatty acids and cholesterol. Furthermore, acetyl-CoA serves as the acetyl-group donor for histone acetyltransferases (HATs), thereby playing a critical role in epigenetic regulation of gene expression. Inhibition of ACLY by **BMS-303141** leads to a depletion of cytosolic acetyl-CoA, which in turn disrupts lipid metabolism and alters the epigenetic landscape within cells.

Quantitative In Vitro and In Vivo Data

The preclinical efficacy of **BMS-303141** has been evaluated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Activity of BMS-303141

Parameter	Value	Cell Line/System	Reference
ACLY Inhibition (IC50)	0.13 μ M	Human Recombinant ACL	
Lipid Synthesis Inhibition (IC50)	8 μ M	HepG2 cells	
AML Cell Growth Inhibition (IC50)	~10-20 μ M	HL-60 cells	
Cytotoxicity	No cytotoxicity up to 50 μ M	General cell-based Alamar Blue assay	

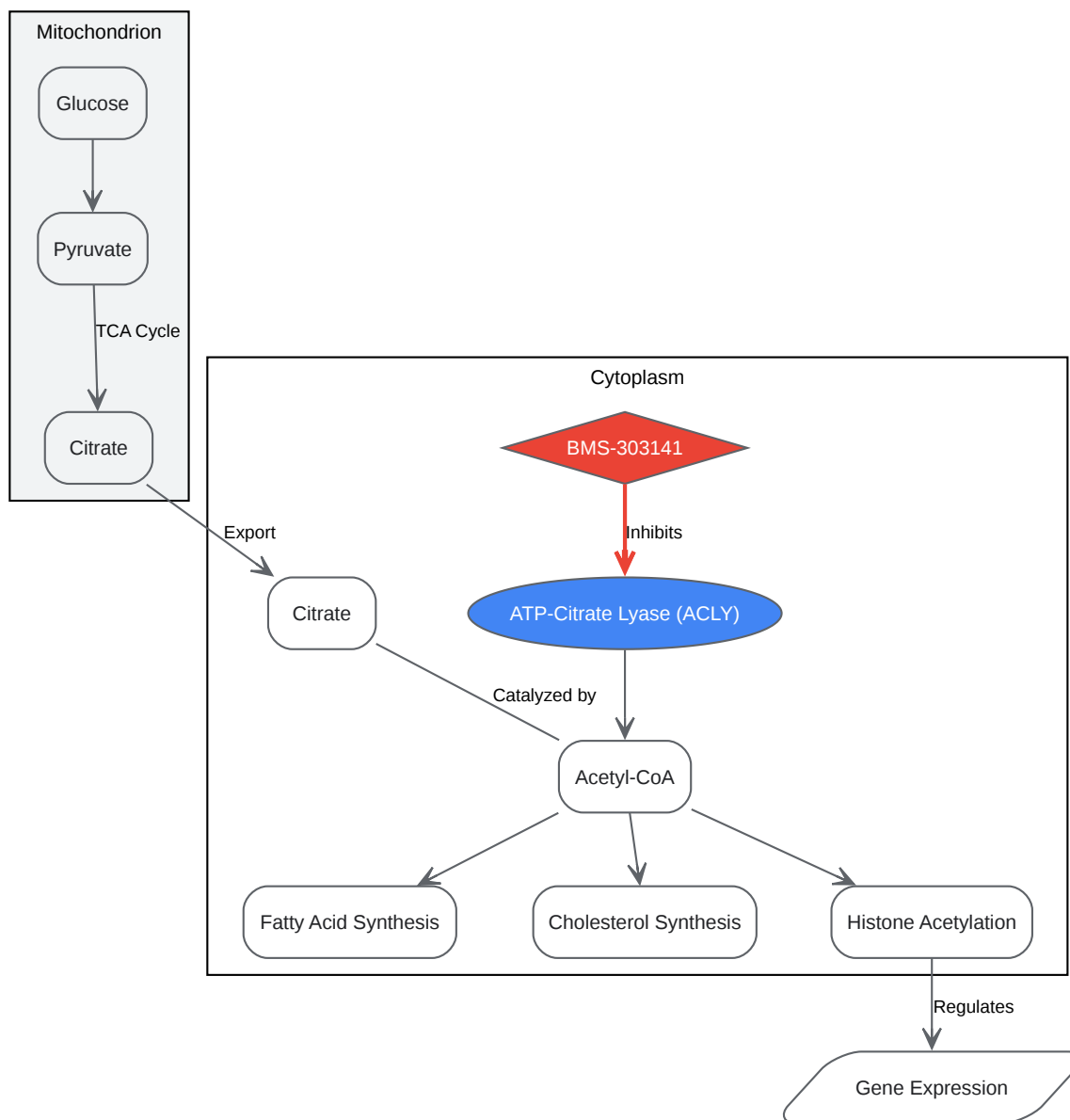
In Vivo Efficacy of BMS-303141

Animal Model	Dosing Regimen	Duration	Key Findings	Reference
HepG2 Xenograft (BALB/c nude mice)	5 mg/kg/day (oral)	8 days	Inhibited tumor growth. Combination with sorafenib significantly reduced tumor volume and weight.	
High-Fat Diet Mice	10 or 100 mg/kg/day (in diet)	34 days	Lowered plasma cholesterol and triglycerides by ~20-30%, and fasting plasma glucose by 30-50%. Reduced weight gain and adiposity.	
db/db mice (Type 2 Diabetes Model)	50 mg/kg/day (oral)	30 days	Reduced serum lipids and renal lipogenic enzymes (ACC, FAS, HMGCR). Alleviated ectopic lipid accumulation and inflammation in the kidneys.	
LPS-induced Endotoxemia Mice	50 mg/kg (pretreatment)	16 hours post-LPS	Decreased plasma levels of IL-6 and MCP-1. Reduced plasma lactate and LDH levels.	

Key Signaling Pathways and Experimental Workflows

ATP-Citrate Lyase (ACLY) Signaling Pathway

The following diagram illustrates the central role of ACLY in cellular metabolism and the impact of its inhibition by **BMS-303141**.

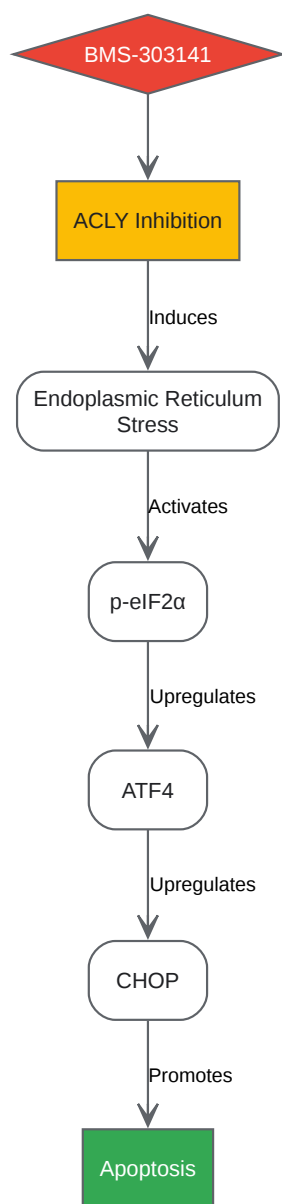


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Caption: Role of ACLY in metabolism and its inhibition by **BMS-303141**.

ER Stress-Induced Apoptosis in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells, **BMS-303141** has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress. This process involves the activation of the p-eIF2 α /ATF4/CHOP signaling axis.

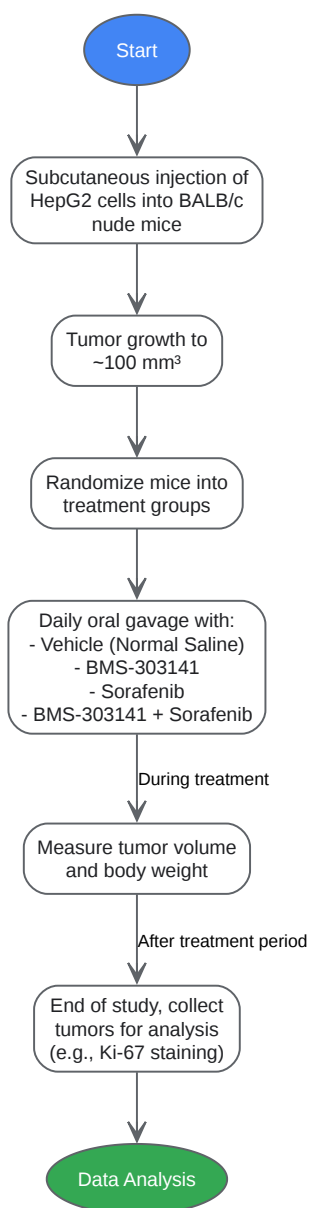


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Caption: BMS-303141 induces apoptosis in HCC via the ER stress pathway.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines the typical workflow for assessing the in vivo efficacy of **BMS-303141** in a mouse xenograft model of cancer.



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Caption: Workflow for a typical in vivo xenograft study with **BMS-303141**.

Detailed Experimental Protocols

In Vitro ACLY Inhibition Assay

- Principle: To determine the half-maximal inhibitory concentration (IC₅₀) of **BMS-303141** against recombinant human ACLY.
- Methodology: The enzyme activity is typically measured using a coupled assay, such as the ADP-Glo™ Kinase Assay. The assay quantifies the amount of ADP produced, which is directly proportional to the ACLY activity. The reaction is performed with varying concentrations of **BMS-303141** to determine the IC₅₀ value.

Cell Viability and Proliferation Assays

- Principle: To assess the effect of **BMS-303141** on the viability and proliferation of cancer cells.
- Methodology: Esophageal squamous cell carcinoma (ESCC) cells were seeded in 96-well plates (3×10^3 cells/well) and cultured for 24 hours. The cells were then treated with different concentrations of **BMS-303141** (0-80 μ M) for 24, 48, 72, and 96 hours. Cell viability was measured using the CCK-8 assay, where the absorbance at 450 nm was read with a microplate reader.

In Vivo Xenograft Model

- Principle: To evaluate the anti-tumor efficacy of **BMS-303141** in a living organism.
- Animal Model: BALB/c nude mice.
- Methodology: HepG2 cells (5×10^7 cells/mouse) were injected subcutaneously into the forelimb abdomen of the mice. When the tumor volume reached approximately 100 mm³, the mice were randomized into four groups (n=4 per group). The groups received daily oral gavage of either normal saline (vehicle), **BMS-303141** (5 mg/kg), sorafenib, or a combination of **BMS-303141** and sorafenib for 8 consecutive days. Tumor volume was measured every 2

days. At the end of the study, tumors were excised, weighed, and analyzed for markers of proliferation such as Ki-67.

In Vivo Model of Type 2 Diabetes

- Principle: To assess the metabolic effects of **BMS-303141** in a model of type 2 diabetes and obesity-related nephropathy.
- Animal Model: 12-week-old db/db mice.
- Methodology: The mice were administered **BMS-303141** intragastrically for 30 days. The effects on ectopic lipid accumulation in the kidney were observed by staining kidney sections with Oil Red O. Tissue lipid metabolites were assessed by mass spectrometry. Histological examinations and various biochemical assays were performed to evaluate the anti-obesity and renoprotective effects.

Conclusion

The preclinical data for **BMS-303141** strongly support its role as a potent and selective inhibitor of ATP-citrate lyase. Its ability to modulate lipid metabolism and induce anti-proliferative and pro-apoptotic effects in cancer cells, both in vitro and in vivo, highlights its therapeutic potential. Furthermore, its beneficial effects in models of metabolic disease suggest a broader clinical utility. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this promising therapeutic agent.

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